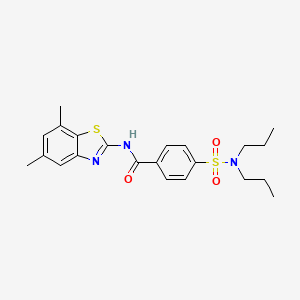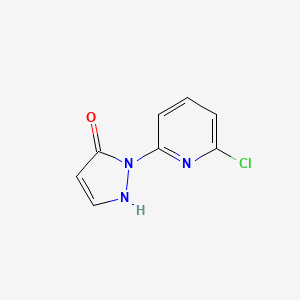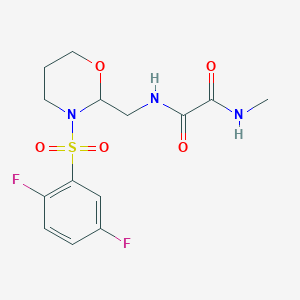![molecular formula C8H8N2O3 B2856188 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid CAS No. 1512619-10-1](/img/structure/B2856188.png)
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid, also known as CPD, is a heterocyclic compound that has been the subject of extensive scientific research in recent years. This molecule has a unique structure that makes it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of viral enzymes, preventing the replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. This compound has also been shown to have low toxicity, making it a safe compound to use in experiments. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for research on 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid. One area of interest is its potential use in combination with other drugs for cancer treatment. This compound has been shown to enhance the activity of certain chemotherapy drugs, making them more effective in killing cancer cells. Another area of interest is the development of this compound analogs with improved solubility and bioavailability. Finally, this compound has been shown to have potential as a therapeutic agent for viral infections, so further research in this area is warranted.
In conclusion, this compound is a promising compound with a unique structure that has been the subject of extensive scientific research. It has shown potential as a therapeutic agent for cancer, inflammatory diseases, and viral infections. While there are some limitations to its use in lab experiments, this compound has several advantages and offers many future directions for research.
Méthodes De Synthèse
The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid involves the reaction of 3,6-diaminopyridazine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then hydrolyzed to obtain this compound. This method is relatively simple and has been used to produce this compound in large quantities for research purposes.
Applications De Recherche Scientifique
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and viruses. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-6(8(12)13)4-2-1-3-5(4)9-10-7/h1-3H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMUYMQBFDJKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)
![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)
![2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2856110.png)


![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2856118.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)



